6-Methoxy-4-methylquinolin-2-ol
Description
The Quinolone Scaffold: A Privileged Structure in Drug Discovery and Chemical Biology
The quinolone scaffold is a bicyclic heterocyclic compound that features a benzene (B151609) ring fused to a pyridinone ring. nih.govtandfonline.com This fundamental structure is a cornerstone in medicinal chemistry, recognized for its "privileged" status, which means it can bind to a wide range of biological targets, leading to a diverse spectrum of pharmacological activities. nih.govtandfonline.com The versatility of the quinolone scaffold stems from its unique electronic and structural features, including the presence of both a hydrogen bond donor (-NH) and an acceptor (-C=O) group. nih.gov These features, combined with the multiple positions available for chemical modification, have allowed medicinal chemists to create a vast library of quinolone derivatives with tailored biological activities. nih.govresearchgate.net
The significance of the quinolone scaffold is underscored by its presence in numerous FDA-approved drugs, particularly the fluoroquinolone antibiotics like ciprofloxacin (B1669076) and levofloxacin, which are used to treat bacterial infections. tandfonline.com Beyond their antibacterial properties, quinolone derivatives have shown promise in a variety of therapeutic areas, including as anticancer, antifungal, antimalarial, and antiviral agents. tandfonline.comnih.gov In the realm of oncology, quinolone-based compounds have been investigated for their ability to inhibit enzymes crucial for cancer cell proliferation, such as topoisomerase II, protein kinases, and phosphoinositide 3-kinases (PI3K). tandfonline.comresearchgate.net The adaptability of the quinolone core allows for fine-tuning of its properties to enhance potency and selectivity for specific biological targets. researchgate.net
Academic Significance and Research Trajectory of 6-Methoxy-4-methylquinolin-2-ol
This compound, also known as 6-methoxy-4-methylcarbostyril, is a specific derivative of the quinolone family that has garnered attention in academic research. chemicalbook.com Its structure is characterized by a methoxy (B1213986) group at the 6-position and a methyl group at the 4-position of the quinolin-2-one core. This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities.
Research involving this compound has explored its utility in creating novel compounds with nematicidal activity. chemicalbook.com Furthermore, it is a precursor in the synthesis of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, a compound recognized for its antiplatelet effects. chemicalbook.com The academic interest in this particular quinolone derivative lies in understanding how the specific substitutions on the quinolone scaffold influence its chemical reactivity and biological properties. The presence of the methoxy and methyl groups can affect the molecule's solubility, lipophilicity, and interactions with biological targets, making it a subject of study for structure-activity relationship (SAR) investigations.
Tautomerism and Isomerism in the this compound System
A key chemical feature of this compound is its ability to exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, and in the case of this quinolone, the most significant tautomerism is the lactam-lactim equilibrium. The "2-ol" in its name refers to the lactim form (a hydroxy-quinoline), which is in equilibrium with its lactam tautomer, 6-methoxy-4-methylquinolin-2(1H)-one. The lactam form contains a carbonyl group at the 2-position and a proton on the nitrogen atom, while the lactim form has a hydroxyl group at the 2-position and a double bond within the heterocyclic ring. This equilibrium is a fundamental aspect of its chemistry and can influence its reactivity and biological interactions.
Isomerism also plays a role in the broader chemical space of methoxy-methyl-quinolin-2-ols. Positional isomers, where the methoxy and methyl groups are located at different positions on the quinoline (B57606) ring, would exhibit distinct chemical and biological properties. For example, 7-methoxy-4-methylquinolin-2-ol is a known isomer. uni.lu The specific arrangement of substituents in this compound is crucial for its observed activities and serves as a basis for the design of new derivatives with potentially enhanced or different pharmacological profiles.
Table of Chemical Compounds
| Compound Name |
| This compound |
| 6-methoxy-4-methylcarbostyril |
| 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate |
| 7-methoxy-4-methylquinolin-2-ol |
| Ciprofloxacin |
| Levofloxacin |
| Quinine |
| Verapamil |
| Rhodamine 123 |
| p-anisidine |
| p-chlorobenzaldehyde |
| methyl isoeugenol |
| 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline |
| 6-methoxy-2-arylquinoline-4-carboxylic acid |
| Pyruvic acid |
| 6-methoxy-quinoline |
| P-nethoxyaniline |
| Glycerol |
| Methoxy nitrobenzene |
| Ferrous sulfate |
| Boric acid |
| Sodium hydroxide |
| Ethyl acetate |
Interactive Data Table: Properties of this compound and Related Isomer
| Property | This compound | 6-Methoxy-2-methylquinolin-4-ol | 7-Methoxy-4-methylquinolin-2-ol |
| CAS Number | 5342-23-4 chemicalbook.comchemsynthesis.comheosce.com | 15644-90-3 nih.govsigmaaldrich.com | 20850-51-7 |
| Molecular Formula | C11H11NO2 chemsynthesis.comheosce.com | C11H11NO2 nih.gov | C11H11NO2 uni.lu |
| Molecular Weight | 189.21 g/mol | 189.21 g/mol nih.gov | 189.21 g/mol |
| IUPAC Name | This compound chemsynthesis.com | 6-methoxy-2-methyl-1H-quinolin-4-one nih.gov | 7-methoxy-4-methyl-1H-quinolin-2-one uni.lu |
| Synonyms | 6-methoxy-4-methyl-carbostyril chemsynthesis.com | 4-Hydroxy-6-methoxy-2-methylquinoline sigmaaldrich.com | Not Available |
| Monoisotopic Mass | Not Available | 189.078978594 Da nih.gov | 189.07898 Da uni.lu |
| Predicted XlogP | Not Available | 1.9 nih.gov | 1.2 uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQWDNJRHAWUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277389 | |
| Record name | 6-Methoxy-4-methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-23-4 | |
| Record name | 5342-23-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-4-methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-6-methoxy-4-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 6 Methoxy 4 Methylquinolin 2 Ol
Established Synthetic Pathways for 6-Methoxy-4-methylquinolin-2-ol and Related Structures
The formation of the this compound ring system can be achieved through diverse synthetic routes, often starting from substituted anilines. These pathways include classical named reactions that have been refined over the years and modern methods offering improved efficiency and milder conditions.
Cyclization Reactions of Precursors
The synthesis of quinolin-2-ones fundamentally relies on the intramolecular cyclization of appropriately substituted precursors. A variety of cyclization strategies have been developed, including metal-catalyzed processes and reactions promoted by strong acids. For instance, palladium-catalyzed C-H bond activation and subsequent intramolecular cyclization of anilines can be employed to construct the quinolinone core. Another approach involves the silver-catalyzed intermolecular radical addition/cyclization in an aqueous solution. Lewis acids can also promote the cyclization of precursors like N-aryl cinnamides to yield polysubstituted quinolin-2(1H)-ones. Furthermore, nickel boride has been shown to be an effective promoter for the reductive cyclization of nitro-group-containing precursors to form quinoline (B57606) and quinolin-2-one derivatives under mild conditions researchgate.net.
Another significant strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. This 6-endo-dig cyclization can be initiated by various electrophiles such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂), leading to the formation of 3-halogenated quinolines, which can be precursors to quinolin-2-ol derivatives nih.gov.
Multistep Syntheses from Aromatic Anilines (e.g., 4-methoxyaniline)
A common and direct precursor for the synthesis of this compound is 4-methoxyaniline. This aromatic amine serves as the foundational building block, providing the benzene (B151609) ring and the nitrogen atom for the heterocyclic portion of the quinolinone.
One prominent multistep synthesis is the Gould-Jacobs reaction . This method involves the initial condensation of an aniline, such as 4-methoxyaniline, with a malonic acid derivative like diethyl ethoxymethylenemalonate. The resulting intermediate then undergoes a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxyquinoline, which exists in tautomeric equilibrium with the quinolin-4-one form wikipedia.orgwikipedia.org. This classical approach is effective for anilines bearing electron-donating groups wikipedia.org.
Another pathway starting from 4-methoxyaniline is a variation of the Skraup synthesis, which traditionally uses glycerol. A modified procedure for synthesizing the related 6-methoxyquinoline involves reacting p-methoxyaniline with glycerol, p-methoxy nitrobenzene, ferrous sulfate, and boric acid in the presence of concentrated sulfuric acid, followed by heating google.com.
High-Temperature Thermal Cyclization Approaches
Many classical syntheses of the quinoline and quinolone core require high temperatures to drive the crucial cyclization step. These thermal cyclization reactions are characteristic of methods like the Conrad-Limpach and Gould-Jacobs syntheses mdpi.comnih.gov. The high energy input, often reaching temperatures of 250-300 °C, is necessary to overcome the activation barrier for the intramolecular ring-closing reaction, which involves the formation of a new bond on the aromatic ring mdpi.comablelab.eu.
The Gould-Jacobs reaction, for instance, involves a thermal intramolecular cyclization of an anilidomethylenemalonic ester intermediate. This step often requires temperatures exceeding 250 °C, which can sometimes lead to decomposition of the product and side reactions mdpi.com. The use of high-boiling point solvents is common in these reactions to achieve the necessary temperatures. While effective, these harsh conditions have prompted research into alternative methods, such as microwave-assisted heating, which can significantly shorten reaction times and improve yields ablelab.eu.
Conrad–Limpach Cyclocondensation for Quinolone Core Formation
The Conrad-Limpach synthesis is a cornerstone method for preparing 4-hydroxyquinolines (which are tautomers of 4-quinolones). The reaction involves the condensation of an aniline with a β-ketoester wikipedia.orgjptcp.com. For the synthesis of structures related to this compound, 4-methoxyaniline is reacted with ethyl acetoacetate.
The reaction typically proceeds in two stages. First, at lower temperatures (around 70-100 °C), the aniline reacts with the β-ketoester to form an enamine intermediate ijpsr.com. The second step is a high-temperature thermal cyclization (typically around 250 °C) of this intermediate to form the 4-hydroxyquinoline product wikipedia.orgsynarchive.com. The mechanism involves an electrocyclic ring-closing reaction wikipedia.org.
The choice of solvent is critical for the success of the high-temperature cyclization step. While early procedures were performed without a solvent, leading to moderate yields, the use of high-boiling, inert solvents such as mineral oil, diphenyl ether, or Dowtherm A has been shown to increase yields significantly, often up to 95% mdpi.comnih.govwikipedia.org. Researchers have also explored various other high-boiling solvents to find less expensive and more user-friendly alternatives nih.gov.
| Cyclization Agent/Solvent | Reaction Conditions | Outcome |
| Diphenyl Ether | Heating at 250-260°C | Standard method, can have long reaction times and low yields ijpsr.com. |
| Concentrated H₂SO₄ | Reflux at 190-200°C | Alternative cyclization agent ijpsr.com. |
| Various Alkyl Benzoates | High Temperatures (>250°C) | Yields improve with increasing boiling point of the solvent nih.gov. |
| Mineral Oil / Dowtherm A | High Temperatures (>250°C) | Traditionally used high-boiling solvents that give good yields mdpi.comnih.gov. |
Povarov Cycloaddition Reaction / Oxidative Dehydrogenation Aromatization Sequence
The Povarov reaction offers a modern and versatile route to quinoline derivatives. It is a formal [4+2] cycloaddition reaction between an N-arylimine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene mdpi.com. To synthesize a 6-methoxyquinoline derivative, 4-methoxyaniline (p-anisidine) is a logical starting material mdpi.com. The initial cycloaddition product is a tetrahydroquinoline derivative.
To obtain the fully aromatic quinoline ring, a subsequent oxidation (dehydrogenation) step is required. This two-step sequence provides a powerful method for constructing highly substituted quinolines. A variety of oxidizing agents and conditions can be employed for the aromatization step. For instance, a one-pot, three-component strategy followed by a microwave-assisted aromatization using an iodine-dimethyl sulfoxide (I₂-DMSO) system has been successfully used to synthesize 2,4-diaryl-6-methoxyquinoline derivatives mdpi.com. Molecular iodine has also been utilized as a catalyst in multicomponent Povarov-type reactions to directly yield quinoline derivatives from anilines, aldehydes, and alkynes nih.gov.
Derivatization Strategies and Analogue Synthesis
This compound serves as a valuable intermediate for the synthesis of a variety of analogues and derivatives. Its structure can be modified at several positions to generate new compounds with potentially interesting properties.
For example, 6-Methoxy-4-methylcarbostyril is a precursor in the synthesis of novel coumarin analogues that have shown nematicidal activity. It is also used in the preparation of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, which has been identified as an effective antiplatelet agent chemicalbook.com.
The quinolin-2-ol moiety can undergo reactions typical of phenols and lactams. The hydroxyl group can be alkylated or acylated. Furthermore, the quinolone ring can be subjected to electrophilic substitution reactions, such as nitration and halogenation, to introduce new functional groups, which can then be further manipulated. These derivatization strategies allow for the systematic exploration of the structure-activity relationships of this class of compounds.
Functionalization Reactions (e.g., Oxidation, Reduction, Nucleophilic Substitution)
The reactivity of the this compound core allows for various functionalization reactions, although specific examples for this exact molecule are not extensively detailed in the provided literature. However, based on the general chemistry of quinolines and related heterocycles, several transformations can be anticipated.
Oxidation: The quinoline ring is generally resistant to oxidation, but the methyl group at the C4 position could potentially be oxidized to a carboxylic acid or an aldehyde under appropriate conditions. Additionally, the electron-rich benzene ring could be susceptible to oxidation, potentially leading to the formation of quinones, although this would likely require harsh conditions.
Reduction: The pyridinone ring of the quinolin-2-ol system can undergo reduction. Catalytic hydrogenation, for instance, could reduce the double bond in the heterocyclic ring, leading to a tetrahydroquinoline derivative. The choice of catalyst and reaction conditions would be crucial to control the extent of reduction and avoid unwanted side reactions on the methoxy (B1213986) group.
Nucleophilic Substitution: While the hydroxyl group at the C2 position is not a good leaving group, it can be converted into a better one, such as a tosylate or a halide, to facilitate nucleophilic substitution. This would allow for the introduction of a wide range of nucleophiles at this position. The provided literature does not offer specific examples for this compound, but the general principles of nucleophilic aromatic substitution on activated heterocyclic systems would apply libretexts.org. For instance, after conversion of the hydroxyl to a chloro group, nucleophiles like amines could be introduced.
Synthesis of Fused Heterocyclic Quinoline Systems (e.g., Pyranoquinolones, Furoquinolones)
The fusion of additional heterocyclic rings onto the quinoline framework can lead to novel compounds with enhanced or altered biological activities. The synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones from 4-hydroxy-1-methylquinolin-2(1H)-one has been reported, providing a template for potential reactions with this compound nih.govrsc.orgresearchgate.netnih.gov.
These syntheses typically involve acid-catalyzed tandem reactions with propargylic alcohols. The reaction with 4-hydroxy-1-methylquinolin-2(1H)-one proceeds via either a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to form pyrano[3,2-c]quinolones, or a Friedel–Crafts-type alkylation and a 5-exo-dig ring closure to yield furo[3,2-c]quinolones nih.govrsc.orgresearchgate.net. It is plausible that this compound could undergo similar transformations, with the electron-donating methoxy group potentially influencing the regioselectivity of the initial electrophilic attack.
A general procedure for the synthesis of pyrano[3,2-c]quinolones involves reacting the 4-hydroxyquinolone with a propargylic alcohol in the presence of an acid catalyst like p-toluenesulfonic acid in a suitable solvent such as 1,2-dichloroethane at elevated temperatures nih.govrsc.orgresearchgate.net. For the synthesis of furo[3,2-c]quinolones, a different catalyst, such as copper(I) trifluoromethanesulfonate, might be employed nih.govrsc.orgresearchgate.net.
Electroreductive Intermolecular Coupling Reactions with Quinolones
Electroreductive intermolecular coupling reactions offer a powerful tool for the formation of carbon-carbon bonds. The electroreductive coupling of 1-alkoxycarbonyl-4-quinolones with benzophenones has been demonstrated to yield adducts at the 2-position of the quinolone ring acs.org. This reaction proceeds in the presence of trimethylsilyl chloride acs.org.
While this specific reaction has not been reported for this compound, the general principles suggest its potential applicability. The reaction is believed to proceed through the formation of a ketyl radical from the carbonyl compound, which then attacks the quinolone ring scbt.com. The presence of the methoxy group on the benzene ring of this compound could influence the electron density of the quinolone system and thus affect the reactivity and regioselectivity of the coupling reaction.
Generation of Thiazole and Thiadiazole Derivatives
The incorporation of thiazole and thiadiazole moieties into the quinoline scaffold is a strategy to develop new antimicrobial agents. The synthesis of thiazole and thiadiazole derivatives of fluoroquinolones has been reported, where these heterocyclic rings are typically attached to the piperazine ring of the fluoroquinolone nih.govbohrium.comnih.govresearchgate.netperiodicodimineralogia.itscispace.com.
To generate thiazole or thiadiazole derivatives of this compound, a functional group amenable to reaction with a thiazole or thiadiazole precursor would need to be introduced onto the quinoline core. For instance, the methyl group at C4 could be functionalized to an α-haloketone, which could then be reacted with a thiourea or thioamide to form a thiazole ring, a common method for thiazole synthesis researchgate.netresearchgate.netscilit.comnih.gov. Alternatively, a hydrazide derivative of the quinolone could be prepared and cyclized with a suitable reagent to form a thiadiazole ring.
Preparation of Nematicidal Coumarin Analogs
This compound has been utilized in the synthesis of novel coumarin analogs with nematicidal activity researchgate.net. The synthesis involves the N-alkylation of the quinolone with bromoalkoxy derivatives of coumarins researchgate.net.
In a typical procedure, this compound is reacted with a 7-bromoalkoxy-4-methylcoumarin in the presence of a catalyst system consisting of potassium hydroxide, potassium iodide, and tetrabutylammonium bromide in a solvent like methylbenzene at elevated temperatures researchgate.net. This reaction leads to the formation of a linker between the quinolone and coumarin moieties. An example of a synthesized compound is 4-Methyl-7-[3-(6-methoxy-4-methylquinolin-2-on-1-yl)propyloxy]-benzopyran-2-one researchgate.net.
The following table summarizes the synthesis of a nematicidal coumarin analog from this compound:
| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product |
| This compound | 7-(3-bromopropyloxy)-4-methylcoumarin | KOH/KI/TBAB | 4-Methyl-7-[3-(6-methoxy-4-methylquinolin-2-on-1-yl)propyloxy]-benzopyran-2-one |
Preparation of Antiplatelet Agents
Derivatives of this compound have been investigated as antiplatelet agents. Specifically, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, the acetate ester of the parent compound, has been identified as an effective antiplatelet agent mdpi.com. This suggests that modification of the hydroxyl group at the C6 position (after demethylation of the methoxy group) can lead to compounds with potent biological activity.
Furthermore, a series of 4-alkoxy-2-phenylquinoline derivatives have been prepared and shown to possess potent antiplatelet activity researchgate.netpasteur.fr. Although these compounds have a different substitution pattern, the findings highlight the potential of alkoxy-substituted quinolines as a source of antiplatelet agents.
Optimization of Synthetic Routes for Scalability and Yield
The efficient synthesis of this compound is crucial for its use as a building block in medicinal chemistry. The Conrad-Limpach and Knorr quinoline syntheses are classical methods for the preparation of 4-hydroxy- and 2-hydroxyquinolines, respectively wikipedia.orgresearchgate.netquimicaorganica.orgjptcp.com. The synthesis of this compound is typically achieved through a Knorr-type reaction involving the condensation of p-anisidine with ethyl acetoacetate followed by cyclization researchgate.net.
Optimization of these classical methods for scalability and yield often involves careful control of reaction conditions such as temperature, solvent, and catalyst. For the Conrad-Limpach synthesis, the choice of a high-boiling solvent has been shown to significantly improve the yield of the cyclization step nih.gov. For large-scale synthesis, factors such as the cost and safety of reagents and solvents, as well as the ease of purification, become critical.
A patent for the synthesis of 6-methoxyquinoline describes a modified Skraup synthesis using ferrous sulfate and boric acid as inhibitors to control the reaction's exothermicity and improve the yield, which could be a relevant consideration for the industrial production of related quinolines google.com. The use of nanoparticle catalysts has also been explored to enhance the yield of quinoline synthesis, suggesting that modern catalytic methods could be applied to improve the production of this compound nih.gov.
The following table summarizes key aspects of optimizing the synthesis of quinoline derivatives:
| Synthetic Method | Key Optimization Parameters | Potential Improvements |
| Conrad-Limpach Synthesis | High-boiling point solvents, temperature control | Increased yield, reduced side products |
| Knorr Synthesis | Reaction time, temperature, catalyst | Improved anilide formation, higher cyclization efficiency |
| Skraup Synthesis | Use of inhibitors (e.g., ferrous sulfate, boric acid) | Controlled reaction, enhanced safety and yield |
| General | Use of modern catalysts (e.g., nanoparticles) | Increased reaction rates, higher yields, milder conditions |
Biological Activities and Pharmacological Relevance of 6 Methoxy 4 Methylquinolin 2 Ol and Its Derivatives
Antimicrobial Properties
The quinoline (B57606) scaffold, a core component of 6-methoxy-4-methylquinolin-2-ol, is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of quinoline have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. The introduction of different substituents on the quinoline ring system, such as methoxy (B1213986) and methyl groups, can significantly modulate their antimicrobial potency and spectrum.
Research into quinoline derivatives has revealed their potential to combat both Gram-positive and Gram-negative bacteria. For instance, certain 4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonic acid amides have exhibited pronounced antibacterial activity, particularly against strains of Staphylococcus aureus and Escherichia coli uran.ua. The presence of a substituent in the ortho-position of the benzene (B151609) ring of the amide residue was identified as an important structural feature for enhanced activity uran.ua. Moreover, the incorporation of a methoxy group in quinoline derivatives has been shown to influence their antibacterial efficacy. For example, some 7-methoxyquinoline derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their activity against urinary tract infection-causing pathogens mdpi.com.
In addition to antibacterial effects, quinoline derivatives have also been investigated for their antifungal properties. Studies on 8-hydroxyquinoline derivatives have shown their ability to inhibit the biofilm formation of Mycobacterium smegmatis and Staphylococcus aureus researchgate.net. While direct studies on the antimicrobial properties of this compound are limited, the collective evidence from related quinoline and methoxy-substituted compounds suggests that this chemical scaffold holds promise for the development of novel antimicrobial agents. Further investigation is warranted to fully elucidate the specific antibacterial and antifungal activities of this compound and its close derivatives.
Anticancer and Antitumor Activities
The quinoline ring is a prominent heterocyclic scaffold in a multitude of compounds exhibiting significant anticancer and antitumor properties. Derivatives of this compound have been the subject of extensive research, revealing their potential to inhibit cancer cell proliferation, induce cell death, and modulate key signaling pathways involved in tumorigenesis.
In Vitro Cytotoxicity against Diverse Cancer Cell Lines (e.g., HL-60, Hep3B, COLO 205, MCF-7, HCT-116, HOP-92, U251)
Derivatives of this compound have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines in laboratory settings. These studies are crucial for identifying the potential therapeutic applications of these compounds.
One area of significant activity is against leukemia cell lines. For instance, a derivative of 6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indole potently inhibits cell growth in the MV4;11 and MOLM-13 acute leukemia cell lines, with IC50 values of 6 nM and 36 nM, respectively nih.gov. Another study highlighted the cytotoxicity of a 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline derivative against HL-60 and U937 cell lines, with IC50 values of 19.88 ± 3.35 µg/ml and 43.95 ± 3.53 µg/ml, respectively arabjchem.org.
In the context of solid tumors, quinoline derivatives have also shown promise. A study on quinolinequinones demonstrated significant growth inhibition of various cancer cell lines, including leukemia and breast cancer researchgate.net. Specifically, one compound, AQQ7, showed high cytotoxicity against the MCF-7 breast cancer cell line researchgate.net. Furthermore, a series of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives were evaluated for their in vitro anticancer activity, with one compound exhibiting potent cytotoxicity against several tumor cell lines, including HL-60 (IC50 of 0.4 µM) and Hep 3B (IC50 of 1.0 µM) nih.govnih.gov.
The cytotoxic effects of these derivatives have also been observed in colon cancer cell lines. One quinoline derivative demonstrated substantial apoptotic effects on HCT116 and LoVo human colon cancer cell lines nih.govscispace.com. Another study investigated the in vitro cytotoxic activities of quinolinequinones in HCT-116 and COLO 205 colon cancer cell lines researchgate.net.
Below is a table summarizing the in vitro cytotoxic activity of various derivatives related to this compound against different cancer cell lines.
| Derivative Type | Cell Line | Activity (IC50/GI50) | Reference |
| 9H-pyrimido[4,5-b]indole derivative | MV4;11 (Leukemia) | 6 nM | nih.gov |
| 9H-pyrimido[4,5-b]indole derivative | MOLM-13 (Leukemia) | 36 nM | nih.gov |
| Quinolinequinone (AQQ7) | MCF-7 (Breast) | Highly cytotoxic | researchgate.net |
| 6,7-methylenedioxy-4-phenylquinolin-2(1H)-one derivative | HL-60 (Leukemia) | 0.4 µM | nih.govnih.gov |
| 6,7-methylenedioxy-4-phenylquinolin-2(1H)-one derivative | Hep 3B (Liver) | 1.0 µM | nih.gov |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | arabjchem.org |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Leukemia) | 43.95 ± 3.53 µg/ml | arabjchem.org |
| Quinoline derivative (CQAH) | HCT116 (Colon) | Substantial apoptotic effects | nih.govscispace.com |
| Quinoline derivative (CQAH) | LoVo (Colon) | Substantial apoptotic effects | nih.gov |
| Quinolinequinone | HCT-116 (Colon) | Cytotoxic | researchgate.net |
| Quinolinequinone | COLO 205 (Colon) | Cytotoxic | researchgate.net |
Mechanisms of Antiproliferative Action (e.g., Cell Cycle Arrest, Apoptosis Induction)
The anticancer activity of this compound derivatives is often attributed to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis, in cancer cells.
Several studies have demonstrated that these compounds can cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating. For instance, a novel 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one derivative was found to induce cell cycle arrest in the G2/M phase in HL-60 and H460 cells nih.govnih.gov. This arrest prevents the cells from entering mitosis, ultimately leading to cell death.
In addition to cell cycle arrest, the induction of apoptosis is a key mechanism of action for many quinoline-based anticancer agents. Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer. Re-activating this process is a major goal of cancer therapy. The aforementioned 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one derivative was also shown to induce apoptosis, as confirmed by Hoechst staining and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade nih.govnih.gov. Similarly, another quinoline derivative was found to induce substantial apoptotic effects in HCT116 and LoVo human colon cancer cell lines, characterized by cell shrinkage and chromatin condensation nih.govscispace.com. The induction of apoptosis by a quinolinequinone derivative in MCF-7 breast cancer cells was also confirmed through the analysis of apoptosis and necrosis researchgate.net.
Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR pathway)
The PI3K/Akt/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. mdpi.com Its aberrant activation is a common event in many human cancers, making it a prime target for anticancer drug development. mdpi.comfrontiersin.orgnih.gov
Derivatives of this compound have been shown to exert their anticancer effects by modulating this key oncogenic pathway. The PI3K/Akt/mTOR pathway, when hyperactivated, promotes tumorigenesis by driving cell proliferation and inhibiting apoptosis. nih.gov Therefore, inhibitors of this pathway can effectively halt cancer progression.
Research has shown that various compounds with structures related to this compound can inhibit the PI3K/Akt/mTOR pathway. For example, some flavonoids have been reported to exert their anticancer effects by inhibiting this pathway in various cancers, including breast, liver, colorectal, prostate, and gastric cancer. mdpi.com Dual inhibitors that target both PI3K and mTOR have been developed and have shown the ability to inhibit cell proliferation and promote apoptosis. nih.gov While direct evidence for this compound is still emerging, the known activity of related compounds suggests that modulation of the PI3K/Akt/mTOR pathway is a likely mechanism contributing to its anticancer potential. The blockade of this pathway can lead to the inhibition of cancer cell growth, survival, and proliferation, and can induce apoptosis. nih.gov
Activity as BET Bromodomain Inhibitors
Bromodomain and Extra-Terminal (BET) proteins are a family of epigenetic readers that play a crucial role in regulating gene transcription. nih.gov They are involved in the expression of key oncogenes, such as c-MYC, and have emerged as promising targets for cancer therapy. nih.gov Inhibitors of BET proteins can disrupt the transcriptional programs that drive cancer cell proliferation and survival.
Derivatives of this compound have been identified as potent BET bromodomain inhibitors. For example, a series of 9H-pyrimido[4,5-b]indole-containing compounds, which include a 6-methoxy-2-methyl-4-quinoline moiety, have been designed and synthesized to obtain potent and orally bioavailable BET inhibitors. nih.gov One such compound demonstrated high binding affinities to BET proteins and low nanomolar potencies in inhibiting the growth of acute leukemia cell lines. nih.gov
This compound was shown to potently inhibit cell growth in MV4;11 and MOLM-13 acute leukemia cell lines, which harbor MLL1 fusions, with IC50 values of 6 and 36 nM, respectively. nih.gov It also exhibited significant antitumor activity in mouse xenograft models of MV4;11 leukemia and MDA-MB-231 triple-negative breast cancer. nih.gov The co-crystal structure of this derivative with the second bromodomain of BRD4 (BRD4 BD2) provided a structural basis for its high binding affinity to BET proteins, confirming it as a potent, selective, and orally active BET inhibitor. nih.gov The development of such inhibitors represents a promising therapeutic strategy for various human cancers. nih.govresearchgate.net
Antiviral Properties (e.g., Latent HIV-1 Reactivation)
In addition to their antimicrobial and anticancer activities, derivatives of the quinoline scaffold have also been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).
Quinolone derivatives have been shown to inhibit HIV replication at the transcriptional level. nih.gov A series of 6-aminoquinolones, structurally related to this compound, have demonstrated potent anti-HIV activities. nih.govnih.gov These compounds were found to suppress HIV-1 expression in latently infected cell lines at non-toxic concentrations. nih.gov Time-of-addition experiments confirmed that these potent 6-aminoquinolones act at a post-integration step in the HIV replication cycle. nih.gov
Furthermore, some quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a key component of highly active antiretroviral therapy (HAART). mdpi.com These compounds work by inhibiting the reverse transcriptase enzyme, which is essential for the virus to replicate its genetic material.
Interestingly, the mechanism of action for some quinoline derivatives in the context of HIV infection is linked to their activity as BET bromodomain inhibitors. BET inhibitors have been shown to reactivate latent HIV-1. This "shock and kill" strategy aims to reactivate the dormant virus in latently infected cells, making them susceptible to elimination by the immune system or antiviral drugs. While not directly this compound, this highlights a potential antiviral application for compounds with this scaffold. The ability of BET inhibitors to reactivate latent HIV-1 provides a promising avenue for the development of new therapeutic strategies aimed at eradicating the viral reservoir. nih.gov
Dual Mechanism of Action (e.g., HDAC Inhibition, NFAT Pathway Modulation)
Recent research has highlighted the potential of quinoline derivatives to act as dual inhibitors of critical cellular targets, such as Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC). nih.gov In the context of non-small cell lung cancer (NSCLC), where resistance to EGFR-targeting tyrosine kinase inhibitors is a major challenge, the simultaneous inhibition of HDAC is a promising therapeutic strategy. nih.gov
A study focused on derivatives of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol, a structure closely related to the core compound of interest. Two specific derivatives, 12c and 12d , demonstrated potent antiproliferative activity against the NCI-H1975 NSCLC cell line. nih.gov These compounds were found to be effective dual inhibitors of both EGFR and HDAC. nih.gov In vivo animal studies confirmed that compound 12d could prevent tumor growth and inhibit the expression of EGFR as well as the phosphorylation of downstream signaling proteins like AKT and p38 MAPK. nih.gov
| Compound | Target Cell Line | IC₅₀ (μM) | Target Enzymes |
| 12c | NCI-H1975 | 0.48 ± 0.07 | EGFR, HDAC |
| 12d | NCI-H1975 | 0.35 ± 0.02 | EGFR, HDAC |
Anti-inflammatory and Analgesic Effects
Quinoline and its related structures, such as quinazolinones, have been investigated for their potential as anti-inflammatory and analgesic agents. benthamscience.commdpi.com Proquazone, a marketed non-steroidal anti-inflammatory drug (NSAID), is a quinazoline derivative used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com Research into synthetic analogs of isoquinoline alkaloids has also identified compounds with significant analgesic and anti-inflammatory properties. semanticscholar.org
One study found that 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited pronounced anti-inflammatory effects, proving to be 3.3 times more potent than the reference drug diclofenac sodium at a specific dose. semanticscholar.org The same compound also showed analgesic activity that was two times higher than metamizole sodium and acetylsalicylic acid in a "hot plate" test for thermal pain. semanticscholar.org Furthermore, another related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has been shown to possess anti-inflammatory properties in studies of acetaminophen-induced liver injury. mdpi.com
Antimalarial Activity
The quinoline core is famously associated with antimalarial drugs. orientjchem.orgmdpi.comnih.gov Research has explored various derivatives of 6-methoxy-4-methylquinoline for their efficacy against Plasmodium parasites. One study prepared analogues of the antimalarial drug primaquine, specifically synthesizing 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines. nih.gov An ethyl analogue from this series demonstrated activity against Plasmodium berghei in mice and showed outstanding causal prophylactic activity against Plasmodium cynomolgi in rhesus monkeys at very low dosages. nih.gov
Additionally, 6-methoxy-4-methyl-2-quinolone serves as a starting material in the synthesis of other potential antimalarial agents. google.com Structure-activity relationship studies on related scaffolds, such as 6-chloro-7-methoxy-4(1H)-quinolones, have identified compounds with low nanomolar efficacy against P. berghei in mice, capable of reducing parasitemia by over 99%. acs.orgresearchgate.net However, not all modifications are beneficial; nitration of the quinine structure to produce (6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol resulted in a compound that was not potent against Plasmodium falciparum. semanticscholar.org
Antifungal Properties
Quinoline derivatives are recognized for a broad spectrum of biological activities, including antifungal effects. orientjchem.orgmdpi.com Diaryl-substituted quinoline scaffolds, in particular, are considered integral components of various bioactive agents and are viewed as interesting models for the design of new antifungal drugs. mdpi.com While specific studies focusing solely on the antifungal properties of this compound are limited, the general class of 2-quinolones and 1,2,3-triazoles (which can be synthesized from quinolones) are known to possess a wide range of biological activities, including antifungal action. mdpi.com
Antileishmanial Activities
Quinoline alkaloids and their synthetic analogs have shown promise as agents against Leishmania, the protozoan parasite responsible for leishmaniasis. mdpi.comnih.gov Research has demonstrated that synthetic quinoline alkaloids, structurally similar to the natural product N-methyl-8-methoxyflindersine, are effective against both promastigote and amastigote forms of Leishmania (Viannia) panamensis. nih.gov
In one study, two synthetic compounds, designated as compound 2 and compound 8 , showed significant activity against intracellular parasites. nih.gov These compounds were also found to improve the health of hamsters in an experimental model of cutaneous leishmaniasis without causing adverse toxic effects, positioning them as potential candidates for therapeutic development. nih.gov The broader class of 4-aminoquinoline derivatives is also known to be critical for antileishmanial and antimalarial activity. nih.gov
| Compound | Form | EC₅₀ (μg/mL) |
| Compound 2 (Synthetic) | Intracellular promastigotes | 3.4 |
| Intracellular amastigotes | 7.94 | |
| Compound 8 (Synthetic) | Intracellular promastigotes | 1.6 |
| Intracellular amastigotes | 1.91 |
Antiplatelet Activity
Derivatives of this compound have been characterized as effective antiplatelet agents. chemicalbook.comnih.gov Specifically, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, which is prepared from this compound (also known as 6-methoxy-4-methylcarbostyril), has been identified as a potent inhibitor of platelet aggregation. chemicalbook.comnih.gov
The mechanism of action involves a novel enzyme, Calreticulin Transacetylase (CRTAase), which catalyzes the transfer of an acetyl group from the quinoline derivative to platelet Nitric Oxide Synthase (NOS). nih.gov This acetylation activates NOS, leading to an increase in intracellular nitric oxide (NO). The rise in NO subsequently inhibits cyclooxygenase-1 (Cox-1), downregulates thromboxane A2 (TxA2), and ultimately inhibits ADP/Arachidonic acid-dependent platelet aggregation. nih.govresearchgate.net Among several acetoxy quinolones screened, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate was found to be a superior substrate for platelet CRTAase and the most active compound for producing antiplatelet effects both in vitro and in vivo. nih.gov
Nematicidal Activity
The parent compound, this compound (6-methoxy-4-methylcarbostyril), is utilized in the synthesis of novel coumarin analogs that exhibit nematicidal activity. chemicalbook.com These synthesized analogs have demonstrated effectiveness against five different types of nematodes. chemicalbook.com This indicates that the this compound scaffold serves as a valuable building block for developing agents to control plant-parasitic nematodes, which are significant threats to agriculture. chemicalbook.comresearchgate.net
Antioxidant and Antiradical Properties
The capacity of quinoline derivatives to counteract oxidative stress is a key area of investigation. This is often attributed to their chemical structure, which can allow for the donation of hydrogen atoms or electrons to neutralize free radicals.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free-radical scavenging ability of a compound. Several quinolin-2-one derivatives have been assessed using this method. For instance, a series of novel quinolinone-pyrazoline hybrids were synthesized and evaluated for their antioxidant potential. Among the tested compounds, certain derivatives showed notable scavenging activity against the DPPH radical.
In another study, newly synthesized 8-(prop-2-ynyloxy)quinoline derivatives were tested for their antioxidant capabilities. The results indicated that scavenging activity increased with concentration. Specifically, the compound 8-(Prop-2-ynyloxy)quinolin-2-ol demonstrated a 46.5% scavenging activity at a concentration of 500 µg/mL.
Interactive Data Table: DPPH Radical Scavenging Activity of Quinoline Derivatives
| Compound | Concentration | % Scavenging Activity |
|---|---|---|
| 8-(Prop-2-ynyloxy)quinolin-2-ol | 500 µg/mL | 46.5% |
Lipid peroxidation is a critical process in cellular injury, where free radicals attack lipids, leading to a chain reaction of damage. The protective effect of quinoline derivatives against this process has been explored. A study on quinoline-2-carbaldehyde hydrazone derivatives, which are bioisosteres of melatonin, evaluated their ability to inhibit lipid peroxidation. The findings suggested that these compounds could offer protection against oxidative damage. While detailed quantitative data for specific this compound derivatives are not extensively available, the broader class of quinolinones shows promise in this area.
Inhibition of Cellular Signaling Mediators (e.g., Calcium Signaling, TNF-α, Nitric Oxide Production)
Quinoline derivatives have been shown to modulate inflammatory pathways by inhibiting key cellular signaling molecules.
Research into novel 1,2,4-triazine-quinoline hybrids demonstrated their potential as potent anti-inflammatory agents. These compounds were evaluated for their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical cytokine in the inflammatory response, in lipopolysaccharide (LPS)-activated cells. Several hybrid compounds exhibited significant inhibition of TNF-α production, with some being considerably more potent than reference drugs like celecoxib and diclofenac. nih.gov For example, hybrid 8h , a 1,2,4-triazine-quinoline derivative, showed an outstanding IC₅₀ value of 0.40 µM for TNF-α inhibition. nih.gov
Furthermore, the effect of quinazoline derivatives, a related class of nitrogen-containing heterocyclic compounds, on nitric oxide (NO) production has been investigated. Three novel quinazoline derivatives were found to inhibit nitrite formation in a dose-dependent manner in a murine macrophage cell line. nih.gov This effect was attributed to the suppression of inducible nitric oxide synthase (NOS II) gene expression, rather than direct inhibition of the enzyme's activity. nih.gov
Information regarding the direct inhibitory effects of this compound or its close derivatives on calcium signaling pathways is not available in the reviewed scientific literature.
Interactive Data Table: Inhibition of TNF-α by 1,2,4-Triazine-Quinoline Hybrids
| Compound | TNF-α Inhibition IC₅₀ (µM) |
|---|---|
| Hybrid 8h | 0.40 |
| Hybrid 8c | 8.41 |
| Hybrid 8j | 0.91 |
| Hybrid 8m | 1.52 |
| Celecoxib (Reference) | 10.69 |
Enzyme Inhibition Studies (e.g., Lipoxygenase)
Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of these enzymes is a key target for anti-inflammatory drug development.
Several studies have demonstrated the lipoxygenase inhibitory potential of quinoline and quinolinone derivatives. In one study, a series of 2-aryl quinoline derivatives were designed and synthesized to identify potential inhibitors of human 12R-lipoxygenase (12R-hLOX). nih.gov Two compounds, 4a and 7b , emerged as initial hits, displaying concentration-dependent inhibition of 12R-hLOX with IC₅₀ values of 28.25 µM and 12.48 µM, respectively. nih.gov These compounds also showed selectivity for 12R-hLOX over other lipoxygenase isoforms. nih.gov
In another research effort, novel quinolinone-pyrazoline hybrids were synthesized and evaluated for their inhibitory activity against soybean lipoxygenase. One of the derivatives, compound 9b , was identified as the most potent LOX inhibitor in the series, with an IC₅₀ value of 10 µM. nih.gov
Interactive Data Table: Lipoxygenase Inhibition by Quinoline Derivatives
Mechanism of Action and Molecular Interaction Studies
Identification of Specific Molecular Targets
The mechanism of action for 6-Methoxy-4-methylquinolin-2-ol involves its engagement with distinct molecular targets. While broad research indicates that quinoline (B57606) derivatives can inhibit enzymes or interfere with various cellular processes, specific targets for this compound are an area of ongoing investigation. For instance, derivatives of this compound are utilized in the synthesis of effective antiplatelet agents, suggesting a potential interaction with components of the coagulation cascade. chemicalbook.com Furthermore, the general class of quinoline compounds has been shown to target bacterial DNA gyrase and topoisomerase IV, key enzymes in bacterial DNA replication, which is a common mechanism for antibacterial agents.
Protein-Ligand Interaction Analysis
The interaction of small molecules with transport proteins like serum albumins is a critical determinant of their distribution and bioavailability in the body.
Studies on the interaction between quinoline derivatives and Bovine Serum Albumin (BSA) reveal a significant binding affinity. swu.ac.th BSA, a major transport protein in the circulatory system, consists of a single chain of 583 amino acids and has a molecular weight of approximately 66,400 Da. nih.gov The binding of compounds to BSA is reversible and crucial for their solubility and transport. nih.gov Research on quinoline derivatives shows they form complexes with BSA, with binding constants (Kb) typically in the range of 104 to 105 L·mol-1. swu.ac.th This range is considered optimal, ensuring the compound is transported effectively but can also be released at its target site. nih.gov The number of binding sites is generally found to be approximately one, indicating a specific interaction point on the protein. swu.ac.thnih.gov
Table 1: Binding Interaction Parameters of Quinoline Derivatives with BSA
| Parameter | Value | Significance |
|---|---|---|
| Binding Constant (Kb) | 104 - 105 L·mol-1 | Indicates strong but reversible binding affinity. swu.ac.thnih.gov |
| Number of Binding Sites (n) | ~1 | Suggests a specific, 1:1 binding interaction. swu.ac.th |
| Quenching Mechanism | Static | Implies the formation of a stable ground-state complex. swu.ac.thresearchgate.net |
Thermodynamic analysis of the binding interaction between quinoline derivatives and BSA provides insight into the forces driving complex formation. Studies have reported negative enthalpy (ΔH) and entropy (ΔS) changes for the binding of some quinoline derivatives to serum albumins. swu.ac.th For instance, interactions with Human Serum Albumin (HSA) showed a ΔH of -44.55 kJ·mol-1 and a ΔS of -51.89 J·mol-1K-1. swu.ac.th These negative values for both enthalpy and entropy are characteristic of interactions dominated by van der Waals forces and hydrogen bonding. swu.ac.th
Competitive binding experiments using site markers have further localized the binding site of quinoline derivatives to Site I, which is located in sub-domain IIA of the albumin protein. swu.ac.thresearchgate.net This hydrophobic pocket is a common binding site for many drug molecules.
Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure the distance between two light-sensitive molecules (chromophores) on a nanometer scale, typically between 1.5 and 6 nm. wikipedia.orgnih.gov The process involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor chromophore. wikipedia.org The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, being inversely proportional to the sixth power of this distance. wikipedia.orgnih.gov
In the context of the this compound and BSA interaction, FRET can be used to determine the binding distance (r). This is achieved by treating the tryptophan residues of BSA as the donor and the bound quinoline molecule as the acceptor. The distance can be calculated if the Förster distance (R₀) is known. R₀ is the distance at which 50% of the excitation energy is transferred and is dependent on factors like the fluorescence quantum yield of the donor and the spectral overlap between the donor's emission and the acceptor's absorption. nih.govlibretexts.org
Table 2: Key Parameters in FRET Analysis
| Parameter | Description | Relevance |
|---|---|---|
| Energy Transfer Efficiency (E) | The fraction of energy transferred from the donor to the acceptor. | Inversely proportional to the sixth power of the donor-acceptor distance. wikipedia.org |
| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. nih.gov | A characteristic value for a specific donor-acceptor pair, typically 1.5-6 nm. nih.gov |
| Binding Distance (r) | The distance between the donor (e.g., BSA's tryptophan) and the acceptor (the bound ligand). | Can be calculated from E and R₀, providing precise information on the binding geometry. |
Cellular Pathway Modulation
Research into structurally similar compounds provides insights into the potential cellular pathways modulated by this compound. For example, a chalcone (B49325) derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), has been shown to exert protective effects in hepatic inflammation. nih.gov DMC was found to significantly suppress the secretion and nuclear translocation of the pro-inflammatory protein High-Mobility Group Box 1 (HMGB1) in liver macrophages stimulated by lipopolysaccharide (LPS). nih.gov This effect was linked to the dose-dependent reduction in the phosphorylation of key signaling molecules, including phosphatidylinositol 3-kinase (PI3K) and protein kinase C alpha (PKCα). nih.gov By inhibiting these pathways, DMC effectively blocks the pro-inflammatory activity of HMGB1. nih.gov These findings suggest that this compound may also modulate inflammatory pathways through similar mechanisms.
Advanced Research Methodologies in the Study of 6 Methoxy 4 Methylquinolin 2 Ol
In Vitro Cellular Assays (e.g., WST-1, MTT, Flow Cytometry)
In vitro cellular assays are fundamental tools for assessing the biological effects of a compound on living cells in a controlled laboratory setting. These assays are crucial for initial screening and for gaining insights into a compound's potential as a therapeutic agent.
MTT and WST-1 Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (Water Soluble Tetrazolium-1) assays are colorimetric methods used to evaluate cell viability and proliferation. In these assays, metabolically active cells reduce the tetrazolium salts to a colored formazan (B1609692) product, the amount of which is directly proportional to the number of viable cells. This allows for the determination of a compound's cytotoxic or cytostatic effects. While specific data from WST-1 or MTT assays conducted on 6-Methoxy-4-methylquinolin-2-ol is not widely available in the peer-reviewed literature, these assays would be critical in determining its potential as an anticancer agent by measuring its impact on the growth of various cancer cell lines.
Flow Cytometry: Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of studying a compound like this compound, flow cytometry can be employed to investigate its effects on the cell cycle, to detect apoptosis (programmed cell death), and to analyze the expression of specific cellular markers. This methodology provides detailed information at the single-cell level, offering deeper insights into the compound's mechanism of action.
Biochemical Assays (e.g., Western Blotting, Enzyme Inhibition Assays)
Biochemical assays are essential for identifying the specific molecular targets of a compound and for elucidating the signaling pathways it modulates.
Western Blotting: Western blotting is a widely used technique to detect and quantify specific proteins in a cell extract. If in vitro cellular assays were to suggest that this compound induces apoptosis, Western blotting could be used to measure the levels of key proteins involved in this process, such as caspases or members of the Bcl-2 family. This would help to confirm the apoptotic pathway and to understand how the compound exerts its effects at the molecular level.
Enzyme Inhibition Assays: Many drugs function by inhibiting the activity of specific enzymes. Enzyme inhibition assays are designed to screen compounds for their ability to interfere with enzyme function. Quinoline (B57606) derivatives are known to exhibit a wide range of biological activities, which are often linked to enzyme inhibition. For this compound, these assays would be crucial to determine if it can inhibit enzymes implicated in diseases such as cancer or infectious diseases.
Preclinical In Vivo Studies (e.g., Murine Xenograft Models, Leishmania Infection Models)
In vivo studies in animal models are a critical step in the preclinical evaluation of a potential drug candidate, providing data on its efficacy and behavior in a whole living organism.
Murine Xenograft Models: To evaluate the potential anticancer activity of this compound in vivo, murine xenograft models are often utilized. In these models, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The mice are then treated with the compound to assess its ability to inhibit tumor growth or cause regression. Such studies are essential for determining the compound's therapeutic potential before it can be considered for human clinical trials.
Leishmania Infection Models: Some quinoline-based compounds have shown promise as antiprotozoal agents. Should in vitro screening indicate that this compound has activity against Leishmania parasites, its efficacy would be tested in animal models of leishmaniasis. These models, typically involving infection of mice or hamsters, are used to determine if the compound can effectively reduce the parasite burden and resolve the clinical signs of the disease.
Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, Cryo-EM for target complexes if applicable in the broader quinoline field)
Advanced spectroscopic techniques are vital for the unambiguous identification of a compound's chemical structure and for understanding its interactions with its biological targets at an atomic level.
High-Resolution Nuclear Magnetic Resonance (NMR): High-resolution NMR spectroscopy is an indispensable tool for confirming the chemical structure of synthesized molecules like this compound. It provides detailed information about the arrangement of atoms within the molecule, ensuring its identity and purity before it is used in biological testing.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a revolutionary technique used to determine the high-resolution three-dimensional structure of biological macromolecules, including protein-ligand complexes. If this compound is found to bind to a specific protein target, cryo-EM could potentially be used to visualize their interaction. This would provide invaluable insights into the binding mode and the mechanism of action, which can guide further lead optimization efforts.
Chemoinformatic and Cheminformatic Approaches for Virtual Screening and Lead Optimization
Chemoinformatics and cheminformatics utilize computational methods to analyze and model chemical and biological data, accelerating the drug discovery process.
Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. If the three-dimensional structure of a target enzyme or receptor is known, docking studies can be performed to predict the binding affinity and orientation of this compound within the target's active site. This can help to prioritize compounds for experimental testing and to identify novel drug candidates.
Lead Optimization: Once a "hit" compound like this compound is identified, chemoinformatic approaches are used in the lead optimization phase. This involves creating and evaluating virtual modifications to the compound's structure to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These computational models help to guide the synthesis of new analogs with improved drug-like properties.
Future Directions and Translational Prospects
Development of 6-Methoxy-4-methylquinolin-2-ol Derivatives as Therapeutic Candidates
The core structure of this compound serves as a versatile template for creating derivatives with a wide spectrum of pharmacological activities. Research has shown that modifications to the quinoline (B57606) ring can lead to potent agents for various diseases.
Anticancer Agents: The quinolinone skeleton is a well-established platform for anticancer drug design. nih.gov Derivatives have been developed as inhibitors of critical cancer-related targets. For instance, novel 5,6,7-trimethoxy quinoline derivatives have been synthesized and evaluated as tubulin polymerization inhibitors, a mechanism that disrupts cell division and induces apoptosis in cancer cells. nih.gov Similarly, other quinazolinone derivatives have shown potent inhibitory activity against Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells. rsc.org The development of derivatives of this compound could leverage these known mechanisms, aiming for enhanced potency and selectivity against specific cancer cell lines. researchgate.net
P-glycoprotein (P-gp) Inhibitors: A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). nih.gov A series of 6-methoxy-2-arylquinoline analogues, structurally related to this compound, were designed and synthesized as P-gp inhibitors. nih.gov Certain derivatives demonstrated more potent P-gp inhibitory activity than the reference drug verapamil, suggesting that this class of compounds could be developed as co-therapies to overcome MDR in cancer treatment. nih.gov
Antiviral Agents: The quinoline scaffold is present in numerous antiviral drugs. nih.gov Researchers have explored derivatives of 2-methylquinoline (B7769805) as latency-reversing agents (LRAs) for HIV-1. One study focused on modifying a compound known as AV6, which has a 2-methylquinolin-4-amine core, to create dual-acting agents that could reactivate latent HIV-1, a key step in the "shock and kill" strategy for an HIV cure. rsc.org The 6-methoxy substituent was found to be sensitive to modification, with 6-ethoxy derivatives showing enhanced potency, indicating a promising avenue for future derivatization. rsc.org
Cardiotonic Agents: Selective inhibitors of phosphodiesterase 3 (PDE3) can improve cardiac contractility and are used in cases of congestive heart failure. Based on the structure of known PDE3 inhibitors, a series of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives were designed and synthesized as potential inotropic agents. researchgate.net One derivative, in particular, showed a selective increase in the force of contraction over the heart rate and potent PDE3 inhibitory activity, highlighting the potential for developing cardiovascular drugs from this scaffold. researchgate.net
| Derivative Class | Therapeutic Target | Potential Application | Key Research Finding |
|---|---|---|---|
| 5,6,7-trimethoxy quinolines | Tubulin | Anticancer | Derivatives 7e and 7f showed significant cytotoxic activity against four human cancer cell lines. nih.gov |
| 6-methoxy-2-arylquinolines | P-glycoprotein (P-gp) | Anticancer (MDR reversal) | Compounds 5a and 5b were 1.3-fold and 2.1-fold stronger P-gp inhibitors than verapamil. nih.gov |
| 2-methyl-N-arylquinolin-4-amines | HIV-1 Latency | Antiviral (HIV) | 6-ethoxy derivatives showed enhanced potency in reactivating latent HIV-1 compared to 6-methoxy versions. rsc.org |
| 6-hydroxy-4-methylquinolin-2(1H)-one analogs | Phosphodiesterase 3 (PDE3) | Cardiotonic | Compound 4j displayed potent PDE3 inhibition (IC50 = 0.20 µM) and selective inotropic effects. researchgate.net |
Elucidation of Novel Biological Targets and Pathways
While existing research has identified several targets for quinolinone derivatives, a significant future direction is the discovery of novel biological targets and the elucidation of the molecular pathways affected by this compound and its analogs. This involves moving beyond known targets like tubulin and topoisomerases. nih.govresearchgate.net
The AKT signaling pathway, which is frequently dysregulated in human cancers, represents one such area of exploration. nih.gov Studies on quinazolinone derivatives (a related nitrogen-containing heterocyclic system) have demonstrated potential inhibitory action against the AKT1 protein, suggesting that the quinolinone scaffold could be similarly targeted. nih.gov Future research could employ chemoproteomics and other target identification technologies to screen for new protein binding partners of this compound derivatives. Unraveling these new interactions will not only open up new therapeutic avenues but also provide a deeper understanding of the compound's polypharmacology—its ability to interact with multiple targets, which could be advantageous for treating complex diseases like cancer. rsc.org
Integration of Computational and Experimental Approaches for Drug Discovery
The synergy between computational (in silico) and experimental (in vitro/in vivo) methods is a cornerstone of modern drug discovery, and its application is crucial for advancing this compound-based therapeutics. nih.govmdpi.com
Structure-Based and Ligand-Based Design: Computational tools can accelerate the discovery process significantly. nih.gov Molecular docking studies have been successfully used to predict the binding modes of quinolinone derivatives with targets like AKT1, PARP-1, and P-gp, helping to rationalize structure-activity relationships (SAR) observed in experimental assays. rsc.orgnih.govnih.gov Future efforts will involve using these models to perform large-scale virtual screening of compound libraries to identify new hits with diverse chemical structures. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can further refine lead compounds by predicting their biological activity based on their physicochemical properties. rsc.org
ADMET Prediction: A major hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). In silico ADMET prediction allows for the early-stage filtering of compounds that are likely to fail later in development. nih.gov Studies on quinoline derivatives have already incorporated predictions of properties like human intestinal absorption, demonstrating the utility of this approach. nih.gov Integrating these computational predictions early in the design cycle will be essential for developing derivatives of this compound with drug-like properties.
The iterative cycle of computational prediction, chemical synthesis, and biological evaluation creates a highly efficient pipeline for lead optimization. nih.gov This integrated approach will be vital for fine-tuning the affinity, selectivity, and pharmacokinetic profiles of therapeutic candidates derived from this compound.
Addressing Challenges in Synthetic Accessibility and Scale-Up for Potential Clinical Applications
For any promising therapeutic candidate to reach the clinic, its synthesis must be efficient, scalable, and cost-effective. While numerous methods exist for constructing the quinoline core, including classic named reactions like the Conrad-Limpach, Friedländer, and Gould-Jacobs syntheses, they often face limitations such as harsh reaction conditions (e.g., very high temperatures), expensive solvents, or low yields. nih.govmdpi.comresearchgate.net
Exploration of New Application Areas Beyond Medicinal Chemistry
The utility of this compound and its derivatives is not confined to medicinal chemistry. The unique chemical and photophysical properties of the quinoline ring system open doors to applications in materials science and as chemical probes.
Chemical Probes and Analytical Chemistry: The quinoline motif is a component of various dyes. researchgate.net The fluorescent nature of many quinoline derivatives makes them suitable for development as chemical probes for biological imaging or as sensors for detecting specific analytes. In analytical chemistry, 6-Methoxy-2-methylquinolin-4-ol has been noted for its use in chromatography for the separation of compounds, where it can function as a stationary phase or an additive.
Materials Science: The rigid, planar structure of the quinoline system is a valuable building block in the synthesis of functional materials. mdpi.com Derivatives can be explored for applications in organic light-emitting diodes (OLEDs), photovoltaics, or as components of advanced polymers. Future work could involve synthesizing polymeric materials incorporating the this compound scaffold to explore their electronic and optical properties.
Q & A
Q. What are the recommended synthetic routes for 6-Methoxy-4-methylquinolin-2-ol, and what experimental conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves condensation reactions of substituted anilines with carbonyl-containing precursors. For example, analogous quinoline derivatives are synthesized via cyclization reactions using acetic acid/dioxane mixtures under reflux (80–100°C) . Key parameters include:
- Catalyst selection : Acidic conditions (e.g., HCl) for protonation of intermediates.
- Temperature control : Prolonged heating (>5 hours) to drive heterocyclization.
- Purification : Column chromatography or recrystallization from ethanol for isolating pure products .
- Data Insight : In related quinoline syntheses, yields range from 60–85% depending on substituent reactivity .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : and NMR are used to confirm methoxy (–OCH), methyl (–CH), and hydroxyl (–OH) groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHNO: 189.0790) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What biological activities have been preliminarily associated with this compound?
- Methodological Answer : While direct studies are limited, structurally similar quinolines exhibit:
- Antimicrobial Activity : Evaluated via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anticancer Potential : Screened using MTT assays on cancer cell lines (e.g., HepG2, MCF-7), with IC values compared to reference drugs like doxorubicin .
- Mechanistic Clues : Hydroxyl and methoxy groups enhance DNA intercalation or enzyme inhibition (e.g., topoisomerases) .
Advanced Research Questions
Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to targets like DNA gyrase or kinases using software (AutoDock Vina, Schrödinger). For example, methoxy groups may occupy hydrophobic pockets in enzyme active sites .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from analogous compounds .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key interactions .
Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, controlling for variables like cell line heterogeneity or assay protocols (e.g., ATP levels in viability assays) .
- Dose-Response Validation : Replicate experiments with standardized concentrations (e.g., 1–100 µM) and multiple replicates (n ≥ 3) .
- Off-Target Screening : Use kinase profiling panels to identify non-specific interactions that may explain variability .
Q. How can synthetic byproducts or degradation products of this compound be identified and mitigated?
- Methodological Answer :
- HPLC-MS Monitoring : Detect impurities during synthesis using reverse-phase C18 columns and ESI-MS in positive ion mode .
- Stability Studies : Accelerated degradation under stress conditions (e.g., pH 1–13, 40–60°C) to identify labile functional groups (e.g., hydroxyl oxidation) .
- Byproduct Characterization : Isolate minor peaks via preparative HPLC and assign structures via - COSY and HSQC NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
